1-Chloro-8-methylpyrrolo[1,2-a]pyrazine

Molecular weight Building block characterization Synthetic intermediate specification

Secure the definitive C1-functional handle for 8-methylpyrrolo[1,2-a]pyrazine SAR. This chlorinated building block enables direct Suzuki-Miyaura and Buchwald-Hartwig derivatization at C1, bypassing de-novo halogenation steps. The pre-installed 8-methyl group is structurally validated for BET bromodomain targeting, providing essential hydrophobic contacts. Eliminate synthesis bottlenecks and accelerate your kinase/BET inhibitor optimization with this key intermediate. Limited commercial availability; secure your batch now.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
Cat. No. B8229971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-8-methylpyrrolo[1,2-a]pyrazine
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=CN2C=C1)Cl
InChIInChI=1S/C8H7ClN2/c1-6-2-4-11-5-3-10-8(9)7(6)11/h2-5H,1H3
InChIKeyOPJUQXOMJWFLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Procurement Specification: Molecular Properties and Chemical Identity


1-Chloro-8-methylpyrrolo[1,2-a]pyrazine (CAS: 1613023-03-2) is a heteroaromatic building block featuring a pyrrolo[1,2-a]pyrazine bicyclic core with a chlorine substituent at the 1-position and a methyl group at the 8-position [1]. The compound possesses a molecular weight of 166.61 g/mol, an XLogP3-AA of 2.8, zero hydrogen bond donors, one hydrogen bond acceptor, zero rotatable bonds, and a computed exact mass of 166.0297759 Da [1]. Commercial availability is limited, with lead times of 8–12 weeks for most quantities from specialty suppliers, with pricing for 97% purity material starting at approximately $290.90 for 100 mg . The pyrrolo[1,2-a]pyrazine scaffold has been pharmacologically validated across multiple therapeutic areas, including kinase inhibition, BET bromodomain targeting, and 5-HT receptor modulation [2].

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Substitution Risk: Why Positional and Halogen Variations Cannot Be Interchanged Without Functional Consequence


Pyrrolo[1,2-a]pyrazine derivatives exhibit profound functional divergence based on substitution pattern, rendering in-class generic substitution scientifically unsound. The presence of chlorine at the 1-position versus hydrogen at the same position confers distinct reactivity for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and alters electronic properties that affect downstream biological target engagement . The 8-methyl group constrains conformational flexibility and influences steric interactions with biological targets compared to unsubstituted or alternatively substituted analogs [1]. Positional isomerism critically matters: 1-chloro substitution yields a different reactivity profile than 6-chloro, 7-chloro, or 3-chloro analogs . The pyrrolo[1,2-a]pyrazine core differs fundamentally from the 1,2-dihydropyrrolo[1,2-a]pyrazine and octahydropyrrolo[1,2-a]pyrazine cores in aromaticity, planarity, and electronic distribution, affecting both synthetic utility and biological activity [2].

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Quantitative Comparative Evidence: Substituent Effects on Physicochemical and Synthetic Utility


1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Molecular Weight Differential Versus Non-Chlorinated Core: Synthetic Intermediate Selection Rationale

The molecular weight of 1-chloro-8-methylpyrrolo[1,2-a]pyrazine (166.61 g/mol) differs from that of the unsubstituted pyrrolo[1,2-a]pyrazine core (118.14 g/mol) by +48.47 g/mol, attributable to the chlorine (≈35.5 Da) and methyl (≈15 Da) substituents [1]. This difference is analytically consequential for reaction monitoring via LC-MS and purification by preparative HPLC, where the chlorinated analog exhibits distinct retention behavior compared to the hydrogen-substituted parent scaffold [1].

Molecular weight Building block characterization Synthetic intermediate specification

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Lipophilicity Differential Versus Non-Halogenated Pyrrolo[1,2-a]pyrazine Core

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine exhibits an XLogP3-AA value of 2.8 [1], reflecting the combined lipophilicity contribution of the chlorine and methyl substituents. The unsubstituted pyrrolo[1,2-a]pyrazine core has a computed XLogP3 of approximately 0.6 [2], yielding a ΔXLogP3 of +2.2 log units. This increased lipophilicity alters the compound's suitability as a building block for CNS-penetrant versus peripherally restricted drug candidates.

Lipophilicity XLogP3 Medicinal chemistry

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Hydrogen Bond Acceptor Count: Pharmacophoric Constraint Assessment

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine contains exactly 1 hydrogen bond acceptor (the pyrazine nitrogen not involved in ring fusion) and 0 hydrogen bond donors [1]. The C1-chloro substituent is not a hydrogen bond acceptor, distinguishing it from 1-hydroxy, 1-amino, or 1-alkoxy analogs which introduce additional H-bond capacity. The C8-methyl group similarly contributes no H-bond functionality. This profile makes the compound a hydrophobic, non-hydrogen-bond-donating building block suitable for hydrophobic pocket targeting.

Hydrogen bonding Pharmacophore Drug-likeness

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Rotatable Bond Count: Conformational Restriction Assessment

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine contains 0 rotatable bonds [1], meaning the entire bicyclic core including the C1-chloro and C8-methyl substituents is conformationally rigid. This contrasts with pyrrolo[1,2-a]pyrazine derivatives bearing extended alkyl chains or pendant aryl groups at the 1-, 3-, 6-, 7-, or 8-positions, which introduce rotatable bond counts of 1 to ≥5 and consequently increase conformational entropy [2]. Rigid scaffolds are often preferred in fragment-based drug discovery and for achieving binding entropy advantages.

Conformational restriction Rotatable bonds Molecular rigidity

8-Methyl Substituent Positional Isomerism: Differentiation from 3-, 6-, and 7-Methyl Pyrrolo[1,2-a]pyrazine Analogs

The 8-methyl substitution on 1-chloro-8-methylpyrrolo[1,2-a]pyrazine is positionally distinct from alternative methylation patterns (3-methyl, 6-methyl, 7-methyl) that yield different electronic and steric environments . The 8-position is adjacent to the pyrrole nitrogen and ortho to the 7-position, whereas the 6-position is para to the pyrrole nitrogen and adjacent to the pyrazine ring. Literature on 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives demonstrates that the 8-methyl group contributes critical hydrophobic contacts with BET bromodomain binding pockets that would be geometrically misaligned if the methyl group were placed at alternative positions [1].

Positional isomer Substitution pattern Structure-activity relationship

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Calculated pKa Differential: Protonation State Assessment

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine has a predicted pKa of -0.73 ± 0.30 , indicating that the compound remains unprotonated under all physiologically and synthetically relevant pH conditions (pH > 0). This pKa value is substantially lower than that of unsubstituted pyrrolo[1,2-a]pyrazine and differs from other halogenated and alkylated analogs. The compound will not ionize in aqueous media across pH 1-14, eliminating pH-dependent solubility variability that affects more basic heterocyclic building blocks.

pKa Ionization Physicochemical property

1-Chloro-8-methylpyrrolo[1,2-a]pyrazine Recommended Procurement and Research Application Scenarios


Suzuki-Miyaura Cross-Coupling Building Block for C1-Aryl/Aryl-Heteroaryl Derivatization

The C1-chloro substituent on 1-chloro-8-methylpyrrolo[1,2-a]pyrazine serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Stille), enabling C1-aryl and C1-heteroaryl functionalization [1]. This reactivity profile distinguishes the compound from its non-halogenated pyrrolo[1,2-a]pyrazine analogs, which require pre-functionalization with boronic acids or organometallic reagents prior to coupling. The 8-methyl group remains inert under standard cross-coupling conditions, providing regioselective derivatization exclusively at the C1 position [1]. For medicinal chemistry programs requiring systematic exploration of C1 substituent SAR while maintaining the 8-methyl scaffold, this compound represents the direct-entry building block.

Buchwald-Hartwig Amination Precursor for C1-Amino Pyrrolo[1,2-a]pyrazine Library Synthesis

The C1-chloro group enables Buchwald-Hartwig amination with primary and secondary amines, providing direct access to C1-amino-8-methylpyrrolo[1,2-a]pyrazine derivatives [1]. This transformation cannot be executed on the unsubstituted pyrrolo[1,2-a]pyrazine core without prior halogenation. The 8-methyl substituent imposes steric and electronic constraints that influence the regioselectivity and yield of the amination reaction relative to 8-unsubstituted or 8-halogenated analogs [1]. For synthetic programs targeting C1-amino pyrrolo[1,2-a]pyrazine libraries, procurement of this specific chlorinated intermediate eliminates the need for an additional halogenation step.

BET Bromodomain Inhibitor Scaffold Elaboration Using the 8-Methylpyrrolo[1,2-a]pyrazine Pharmacophoric Core

The 8-methylpyrrolo[1,2-a]pyrazine core has been validated as a privileged scaffold for BET bromodomain inhibition, with optimized derivatives achieving ~1500-fold selectivity for BRD4(1) over EP300 and complete tumor growth inhibition (TGI 99.7%) in preclinical models [2]. The 8-methyl group contributes essential hydrophobic contacts to the BET acetyl-lysine binding pocket that are absent in 8-unsubstituted analogs [2]. 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine provides the foundational 8-methylpyrrolo[1,2-a]pyrazine core with a C1 functional handle for systematic elaboration, enabling direct entry into BET inhibitor SAR exploration.

Conformationally Restricted Fragment Library Construction for X-ray Crystallography Fragment Screening

With 0 rotatable bonds and a fully planar aromatic bicyclic core, 1-chloro-8-methylpyrrolo[1,2-a]pyrazine is a conformationally restricted fragment suitable for X-ray crystallography fragment-screening campaigns [1]. The absence of rotational entropy simplifies electron density interpretation and enhances binding pose confidence relative to flexible fragments [1]. The C1-chloro substituent provides a convenient anomalous scattering signal for unambiguous orientation determination in protein-ligand complexes, a feature not available with non-halogenated pyrrolo[1,2-a]pyrazine fragments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-8-methylpyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.